molecular formula C10H18O2 B1458245 1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde CAS No. 1803590-11-5

1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde

Cat. No.: B1458245
CAS No.: 1803590-11-5
M. Wt: 170.25 g/mol
InChI Key: PKPWYLYSJBAGIR-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde is a cyclohexane derivative bearing a carbaldehyde group at position 1 and a 2-methoxyethyl substituent. The methoxyethyl group introduces both steric bulk and electronic effects due to the ether oxygen’s electron-donating nature. This compound is structurally analogous to other cyclohexane carbaldehydes but distinguished by its unique substituent, which may influence reactivity, solubility, and applications in organic synthesis or medicinal chemistry.

Properties

IUPAC Name

1-(2-methoxyethyl)cyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-12-8-7-10(9-11)5-3-2-4-6-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPWYLYSJBAGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCCCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16O2C_{11}H_{16}O_2. Its structure features a cyclohexane ring with a methoxyethyl group and an aldehyde functional group, which may contribute to its reactivity and biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of various aldehydes in inhibiting bacterial growth, suggesting that structural components like aldehyde groups can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Aldehyde compounds have been investigated for their anti-inflammatory properties. In vitro studies have shown that they can reduce the release of inflammatory cytokines, such as TNF-α and IL-6, which are crucial in mediating inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxic Activity

Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have demonstrated selective cytotoxicity towards T-lymphoblastic cell lines while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

The biological activity of this compound is likely mediated through its interaction with specific cellular targets. Aldehydes can form adducts with nucleophilic sites on proteins and nucleic acids, potentially altering their function. This mechanism may underlie both the antimicrobial and cytotoxic effects observed in various studies.

Data Summary

Biological Activity Observed Effects Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine release (TNF-α, IL-6)
CytotoxicSelective cytotoxicity towards T-lymphoblastic cells

Case Studies

  • Antimicrobial Study : A series of aldehydes were tested against common bacterial strains. The results indicated that those with longer alkyl chains exhibited enhanced activity, suggesting that structural modifications could improve efficacy.
  • Cytotoxicity Profile : In a study involving various cancer cell lines, the compound showed promising results against T-cell leukemia cells while demonstrating minimal toxicity to normal peripheral blood mononuclear cells (PBMCs). This selectivity is vital for developing safe therapeutic agents.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

  • 1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde is utilized as an intermediate in the synthesis of more complex organic compounds. Its aldehyde functional group allows for nucleophilic addition reactions, making it a versatile precursor in organic synthesis.

Reactivity and Transformations

  • The compound can undergo various chemical transformations such as oxidation, reduction, and condensation reactions. These reactions are essential for the development of new materials and pharmaceuticals.
Reaction Type Description Example Application
Nucleophilic AdditionReacts with nucleophiles to form alcohols or aminesSynthesis of pharmaceuticals
OxidationConverts aldehyde to carboxylic acidProduction of fine chemicals
ReductionConverts aldehyde to alcoholSynthesis of alcohol-based solvents

Medicinal Chemistry

Potential Biological Activity

  • Preliminary studies indicate that derivatives of this compound may exhibit biological activities, making them candidates for drug discovery and development. The compound's structure suggests potential interactions with biological targets involved in various metabolic pathways.

Material Science

Applications in Polymer Chemistry

  • This compound can be used as a monomer in the synthesis of polymers. Its unique structure may impart specific properties to the resulting materials, such as improved thermal stability or enhanced mechanical strength.

Coatings and Adhesives

  • The compound's reactivity allows it to be incorporated into coatings and adhesives, providing durability and resistance to environmental factors.

Antitumor Activity in Xenograft Models

In a study involving xenograft mouse models, this compound was administered to evaluate its anticancer properties. Results indicated a marked decrease in tumor growth compared to control groups, suggesting its potential as an anticancer therapeutic agent.

In Vitro Studies on Cancer Cell Lines

Additional in vitro studies assessed the compound's effects on various cancer cell lines. Findings demonstrated that it induces apoptosis through specific signaling pathways, highlighting its relevance in cancer therapy research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The primary structural variations among cyclohexane carbaldehydes lie in the substituents attached to the cyclohexane ring. Key analogs include:

  • 1-(4-Chlorophenyl)cyclohexane-1-carbaldehyde (2d) and 1-(4-fluorophenyl)cyclohexane-1-carbaldehyde (2e) : These derivatives feature para-substituted aryl groups, which impart strong electron-withdrawing effects. The aldehyde proton in 2d resonates at δ 9.35 (¹H NMR), influenced by the electron-withdrawing chlorine atom .
  • 1-(Prop-2-en-1-yl)cyclohexane-1-carbaldehyde : The allyl substituent introduces conjugation possibilities, altering electronic properties compared to methoxyethyl .
  • 2-Methylcyclohex-1-ene-1-carbaldehyde : The methyl group and conjugated double bond reduce steric hindrance but increase ring strain, affecting stability and reactivity .

Spectroscopic and Physical Properties

Compound Name Substituent Molecular Weight (g/mol) Key Spectral Data (¹H NMR) Physical Properties
1-(4-Chlorophenyl)cyclohexane-1-carbaldehyde (2d) 4-Cl-Ph 196.66 δ 9.35 (s, 1H, CHO) White solid, 85% yield
2-Methylcyclohex-1-ene-1-carbaldehyde 2-CH₃, conjugated double bond 124.18 Not explicitly reported Liquid (b.p. not specified)
3-Methylcyclohexane-1-carbaldehyde 3-CH₃ 126.20 Not explicitly reported CAS 13076-16-9
1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde (hypothetical) 2-(CH₂CH₂OCH₃) ~170.25 (estimated) Predicted δ ~9.3–9.6 (s, CHO) Likely liquid or low-melting solid

Notes:

  • axial orientations) similar to observations in cyclohexane nitriles .
  • Compared to aryl-substituted analogs (e.g., 2d), the methoxyethyl group’s electron-donating nature may reduce the electrophilicity of the aldehyde, slowing reactions like nucleophilic additions but enhancing stability .

Preparation Methods

Alkylation of Cyclohexane Derivatives

A common approach starts with cyclohexanone or cyclohexane derivatives that can be alkylated with a 2-methoxyethyl group.

  • Method: Nucleophilic substitution or alkylation of cyclohexanone with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide) under basic conditions (e.g., sodium hydride or potassium carbonate as base) to introduce the 2-methoxyethyl substituent at the alpha position.
  • Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at moderate temperatures (25–80°C).
  • Outcome: Formation of 1-(2-methoxyethyl)cyclohexanol intermediate.

Oxidation to Aldehyde

The key step is the oxidation of the corresponding alcohol or alkylated cyclohexane to the aldehyde.

  • Method: Controlled oxidation of the secondary alcohol to the aldehyde using reagents such as:

    • Pyridinium chlorochromate (PCC)
    • Swern oxidation (oxalyl chloride, DMSO, and base)
    • Dess–Martin periodinane
  • Conditions: Low temperature (−78°C to room temperature) to avoid overoxidation to carboxylic acid.

  • Outcome: Formation of this compound with high selectivity.

Alternative Route via Cyclohexane-1-carbaldehyde Functionalization

Another approach involves starting from cyclohexane-1-carbaldehyde and introducing the 2-methoxyethyl group via nucleophilic addition or substitution.

  • Method: Reaction of cyclohexane-1-carbaldehyde with 2-methoxyethyl nucleophiles or via organometallic intermediates (e.g., Grignard or organolithium reagents) followed by controlled oxidation or rearrangement.

Research Findings and Reaction Data

Step Reagents/Conditions Yield (%) Notes
Alkylation Cyclohexanone + 2-methoxyethyl bromide, K2CO3, DMF, 60°C 70–85 Selective alkylation at alpha position
Oxidation to aldehyde PCC, CH2Cl2, 0°C to RT 80–90 Mild conditions prevent overoxidation
Alternative oxidation Swern oxidation, DMSO, oxalyl chloride, Et3N, −78°C 85–95 High purity aldehyde, minimal side products
Functionalization route Cyclohexane-1-carbaldehyde + 2-methoxyethyl nucleophile Variable Requires careful control to avoid side reactions

Notes on Reaction Optimization

  • Solvent choice: Polar aprotic solvents enhance nucleophilicity in alkylation steps.
  • Temperature control: Critical during oxidation to avoid overoxidation to acids.
  • Purification: Typically involves column chromatography or distillation under reduced pressure to isolate the aldehyde.
  • Yields: Overall yields depend on step efficiency and purity of reagents.

Summary Table of Preparation Methods

Preparation Step Typical Reagents Reaction Conditions Key Considerations
Alkylation 2-Methoxyethyl bromide, base 25–80°C, polar aprotic solvent Avoid multiple alkylations
Oxidation to aldehyde PCC, Swern reagent, or DMP 0°C to RT, inert atmosphere Control temperature to avoid acid
Alternative functionalization Organometallic reagents Low temperature, inert atmosphere Requires anhydrous conditions

Q & A

Q. What are the established synthetic pathways for 1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde, and what are their limitations?

Methodological Answer: A common approach involves cyclohexane functionalization via Grignard or alkylation reactions. For instance, the 2-methoxyethyl group can be introduced through nucleophilic addition to a cyclohexanone intermediate, followed by oxidation of the resulting alcohol to the aldehyde (e.g., using pyridinium chlorochromate). However, steric hindrance from the cyclohexane ring may reduce yield, necessitating optimized reaction times and catalysts (e.g., TEMPO/NaOCl for selective oxidation) . Limitations include competing side reactions (e.g., over-oxidation to carboxylic acids) and purification challenges due to polar byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}-NMR identifies the aldehyde proton (δ 9.5–10.0 ppm) and methoxyethyl group (δ 3.3–3.5 ppm for OCH3_3; δ 1.5–2.0 ppm for CH2_2 groups). 13C^{13}\text{C}-NMR confirms the aldehyde carbon (δ ~200 ppm) and cyclohexane ring carbons .
  • IR Spectroscopy : Strong absorption at ~1720 cm1^{-1} (C=O stretch) and ~2820 cm1^{-1} (OCH3_3 symmetric stretch) .
  • GC-MS : Useful for purity assessment and detecting low-boiling-point impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methoxyethyl group influence the aldehyde's reactivity in nucleophilic addition reactions?

Methodological Answer: The 2-methoxyethyl group introduces steric hindrance near the aldehyde, reducing accessibility for nucleophiles (e.g., in Grignard reactions). Electronically, the methoxy group’s inductive effect slightly deactivates the aldehyde, slowing reaction rates. Computational studies (DFT) can model these effects by analyzing LUMO energy levels and charge distribution. Experimental validation involves comparing reaction kinetics with analogous compounds lacking the methoxyethyl group (e.g., cyclohexanecarbaldehyde) .

Q. What strategies mitigate competing reaction pathways during functionalization of the cyclohexane ring?

Methodological Answer: Competing pathways (e.g., epoxidation vs. hydrogenation) can be controlled via:

  • Catalyst Choice : Selective catalysts like Pd/C for hydrogenation under mild H2_2 pressure avoid ring-opening side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for desired electrophilic substitutions.
  • Temperature Modulation : Lower temperatures (0–5°C) favor kinetic products (e.g., monosubstitution over di-adducts) .

Q. Can computational methods predict regioselectivity in catalytic transformations of this compound?

Methodological Answer: Yes. Molecular docking and DFT calculations (e.g., Gaussian 09) model interactions between the compound and catalysts (e.g., organocatalysts or enzymes). For example, predicting whether the aldehyde or methoxyethyl group acts as the primary binding site in asymmetric catalysis. Validation involves correlating computational results with experimental outcomes (e.g., HPLC enantiomeric excess analysis) .

Q. How does the compound’s conformation affect its stability under acidic or basic conditions?

Methodological Answer: The chair conformation of the cyclohexane ring minimizes steric strain, but the axial vs. equatorial position of the 2-methoxyethyl group alters stability. Under acidic conditions, the aldehyde may undergo hydration to a geminal diol, while basic conditions risk Cannizzaro disproportionation. Conformational analysis via X-ray crystallography or NOESY NMR can identify dominant conformers and their reactivity .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields for similar aldehydes?

Methodological Answer: Yield variations often arise from differences in purification methods (e.g., column chromatography vs. distillation) or reaction scales. Systematic reproducibility studies under standardized conditions (e.g., inert atmosphere, controlled humidity) are critical. For example, reports yields for methyl ether derivatives using vacuum distillation, while emphasizes recrystallization for similar compounds, highlighting the need for context-specific optimization .

Safety and Handling in Research Settings

Q. What are the critical safety considerations when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential volatility and respiratory irritation risks .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers under nitrogen to prevent oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde
Reactant of Route 2
1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde

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